N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Physicochemical profiling Drug-likeness Comparator benchmarking

This compound provides a unique vector for SAR exploration, combining a pyridin-4-yl substituted 1,2,4-oxadiazole core with an ortho-methylene-phenyl furan-3-carboxamide terminus. Its CNS drug-like profile (TPSA 94.1 Ų, XLogP3-AA 2.6) makes it a valuable neutral reference for permeability and efflux assays. Procuring this specific chemotype ensures experimental continuity, as substituting with close analogs without validation can risk ~2.7-fold potency shifts observed in related kinase inhibitor series. Essential for expanding 3D coverage in oxadiazole-focused screening libraries.

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 1706228-83-2
Cat. No. B2504711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
CAS1706228-83-2
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=COC=C4
InChIInChI=1S/C19H14N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-10,12H,11H2,(H,21,24)
InChIKeyMBPJQJRDTQBVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1706228-83-2): Procurement-Relevant Chemical Identity and Baseline Characterization


N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1706228-83-2) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a three-heterocycle architecture comprising a central 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-4-yl group, linked via a methylene bridge at the 5-position to an ortho-substituted phenyl ring bearing a furan-3-carboxamide moiety [1]. The compound has a molecular formula of C19H14N4O3, a molecular weight of 346.3 g/mol, a computed XLogP3-AA of 2.6, a topological polar surface area of 94.1 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. It is registered in PubChem under CID 86263831 and is currently available primarily through screening-compound vendors as a research-grade chemical; no primary research publications, patents, or bioassay data specifically documenting this compound were identified at the time of analysis [1].

Why Generic Substitution of N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide with In-Class Analogs Carries Scientific and Procurement Risk


The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but minor structural variations—such as altering the heteroaryl substituent at the oxadiazole 3-position (e.g., pyridin-4-yl vs. pyrazin-2-yl vs. furan-2-yl) or modifying the carboxamide terminus (e.g., furan-3-carboxamide vs. benzenesulfonamide vs. ethyl carbamate)—can profoundly alter hydrogen-bonding capacity, electronic distribution, target engagement, and metabolic stability [1]. In structurally related 1,2,4-oxadiazole series, a change from a pyridine to a furan substituent has been associated with a ~2.7-fold drop in potency (23.9 nM vs. 65 nM) in kinase inhibition contexts [2]. Consequently, substituting N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide with a close analog without experimental verification risks invalidating SAR continuity and compromising screening reproducibility. However, it must be noted that no direct head-to-head comparative data for this specific compound versus its closest analogs have been published; the following sections document the extent—and limits—of available evidence [2].

Quantitative Differentiation Evidence for N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1706228-83-2) Relative to Closest Structural Analogs


Physicochemical Property Differentiation: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. Closest Carbamate and Sulfonamide Analogs

The target compound possesses six hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 94.1 Ų, arising from its furan-3-carboxamide terminus [1]. Its closest carbamate analog, Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, replaces the furan-3-carboxamide with an ethyl carbamate, altering the HBA count and TPSA. The sulfonamide analog, N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, introduces a sulfonamide group that substantially increases HBA count and TPSA relative to the target compound. These differences directly impact membrane permeability and oral bioavailability potential, as TPSA values above 140 Ų are generally associated with poor intestinal absorption. The target compound's TPSA of 94.1 Ų places it within the favorable range for CNS drug-likeness, whereas the sulfonamide analog likely exceeds this threshold [1].

Physicochemical profiling Drug-likeness Comparator benchmarking

XLogP3-AA Lipophilicity Differentiation: The Pyridin-4-yl vs. Pyrazin-2-yl Heteroaryl Substitution Effect

The target compound, bearing a pyridin-4-yl substituent at the oxadiazole 3-position, has a computed XLogP3-AA of 2.6 [1]. The pyrazin-2-yl analog, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, incorporates an additional nitrogen atom in the heteroaryl ring, which is expected to reduce lipophilicity relative to the target compound. The furan-2-yl analog replaces the basic pyridine nitrogen with an oxygen atom, eliminating the basic center and altering both lipophilicity and hydrogen-bonding character. While quantitative XLogP3-AA values for the comparators are not currently published, the structural differences are systematic and predictable: pyridin-4-yl → pyrazin-2-yl substitution typically reduces logP by approximately 0.5–1.0 log units due to the additional polar nitrogen, whereas pyridin-4-yl → furan-2-yl substitution may increase logP by approximately 0.3–0.8 log units while removing the basic amine functionality [2].

Lipophilicity heteroaryl isosteres ADME prediction

BindingDB Class-Level Evidence: Pyridine-to-Furan Heteroaryl Substitution Reduces Target Potency by ~2.7-fold in a Related Chemotype

Although no direct binding or activity data exist for the target compound, class-level evidence from BindingDB indicates that in a related indolyl-oxadiazole chemotype, replacement of a pyridine ring with a furan ring resulted in a measurable drop in potency from 23.9 nM to 65 nM (~2.7-fold reduction) [1]. This supports the inference that the pyridin-4-yl substituent in the target compound may confer superior target engagement relative to the furan-2-yl analog, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, due to the ability of the pyridine nitrogen to participate in hydrogen-bonding or electrostatic interactions with target proteins. Caution: this is a cross-chemotype inference and has not been experimentally validated for the specific compound series [1].

Kinase inhibition heteroaryl SAR binding affinity

Cumulative Evidence Strength Self-Assessment: Quantitative Data Gap Analysis

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (excluding prohibited sources) yielded no primary research publications, no patents, and no bioassay data specifically documenting CAS 1706228-83-2. Its closest structural analogs—N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide (CAS 1903305-81-6), and N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide—are similarly devoid of published quantitative biological data. The differentiation evidence presented above relies entirely on computed physicochemical properties and class-level inferences from structurally related but non-identical chemotypes. Consequently, high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) is currently absent for this compound [1][2].

Data availability evidence quality procurement risk

Best-Fit Research and Industrial Application Scenarios for N-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1706228-83-2) Based on Available Evidence


Scaffold-Hopping and Heteroaryl SAR Exploration in Kinase Inhibitor Programs

The 1,2,4-oxadiazole core with a pyridin-4-yl substituent is a recognized ATP-mimetic motif capable of engaging the hinge region of protein kinases [1]. The target compound, with its pyridin-4-yl group orthogonally positioned relative to the furan-3-carboxamide terminus, is structurally suited for systematic SAR studies exploring the effect of heteroaryl substitution (pyridin-4-yl vs. pyrazin-2-yl vs. furan-2-yl) on kinase selectivity and potency. Class-level evidence from related chemotypes indicates that pyridine-to-furan substitution can alter binding affinity by ~2.7-fold, underscoring the value of including this compound in a focused heteroaryl SAR matrix [1].

Physicochemical Property Benchmarking for CNS Drug-Likeness Screening Cascades

With a computed TPSA of 94.1 Ų (below the 140 Ų threshold for poor BBB penetration) and an XLogP3-AA of 2.6 (within the optimal 1–3 range for CNS drugs), this compound occupies a favorable CNS drug-like property space [2]. It can serve as a neutral-reference compound in screening cascades that evaluate the impact of carboxamide terminus modifications (furan-3-carboxamide vs. benzenesulfonamide vs. ethyl carbamate) on membrane permeability, P-glycoprotein efflux liability, and brain tissue binding, even in the absence of a specific biological target [2].

Chemical Biology Probe Development Leveraging the ortho-Methylene-Phenyl Linker Geometry

The ortho-substitution pattern of the methylene-phenyl linker between the oxadiazole and furan-3-carboxamide moieties creates a distinctive kinked molecular geometry that may influence target binding conformation. This topological feature distinguishes it from para- and meta-substituted analogs and can be exploited in structure-based design efforts where rigid, directional presentation of the furan-3-carboxamide pharmacophore is required for target engagement [2].

Screening Library Diversification for 1,2,4-Oxadiazole-Focused Compound Collections

For organizations building focused screening libraries around the 1,2,4-oxadiazole privileged scaffold, this compound contributes a unique combination of substituents (pyridin-4-yl at the 3-position, ortho-methylene-phenyl at the 5-position, furan-3-carboxamide terminus) that is not represented among the identified close analogs. Its inclusion increases the chemical diversity and three-dimensional coverage of oxadiazole-focused libraries, which is valuable for phenotypic and target-based screening campaigns [1].

Quote Request

Request a Quote for N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.